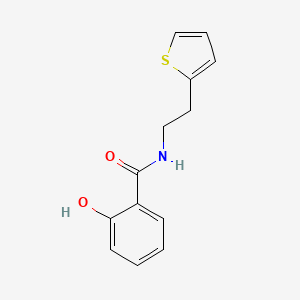

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative characterized by a salicylamide core (2-hydroxybenzamide) linked to a thiophen-2-yl ethyl substituent via an amide bond. This compound shares structural similarities with pharmacologically active benzamides, such as sigma receptor ligands and antiparasitic agents . For example, describes the use of 3-iodo-N-(2-(thiophen-2-yl)ethyl)benzamide as a precursor in Pd-catalyzed reactions, yielding related derivatives in moderate yields (59%) . The thiophene moiety may enhance lipophilicity and influence receptor binding, as seen in other sulfur-containing bioactive compounds.

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

2-hydroxy-N-(2-thiophen-2-ylethyl)benzamide |

InChI |

InChI=1S/C13H13NO2S/c15-12-6-2-1-5-11(12)13(16)14-8-7-10-4-3-9-17-10/h1-6,9,15H,7-8H2,(H,14,16) |

InChI Key |

LJCGBHHWGYNISY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-thiopheneethanol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For example, isatoic anhydride can be dissolved in ethyl acetate and reacted with 2-thiophenebenzylamine at 40°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Chemical Information

2-hydroxy-N-[2-(thiophen-2-yl)ethyl]benzamide has the molecular formula and a molecular weight of 247.31282 .

Potential Applications Based on Similar Compounds

Some search results describe compounds with similar structural features, such as benzamide derivatives containing furan and thiophene rings, and their potential applications. These applications include:

- Antimicrobial Activity : Thiophene and furan derivatives have demonstrated antifungal and antibacterial activities, suggesting potential as antimicrobial agents.

- Anticancer Potential : Compounds containing thiophene and furan moieties may inhibit oncogenic pathways and could be potential avenue for cancer therapy.

- Enzyme Inhibition : These compounds may inhibit specific enzymes related to disease mechanisms, suggesting potential applications in treating conditions such as schizophrenia or depression.

Case Studies of a Related Compound

3-cyano-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has demonstrated antitumor and antifungal activity in studies:

- Antitumor Efficacy : Studies on MCF-7 (breast cancer) cells showed that treatment with the compound led to significant apoptosis.

- Fungicidal Activity : The compound was tested against Candida albicans and Aspergillus niger, showing promising results compared to standard antifungal agents like fluconazole.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Antitumor Activity (IC50) | Antifungal Activity (EC50) |

|---|---|---|---|

| This compound | Cyano, Hydroxy, Furan, Thiophene | 5 - 15 µM | 20 - 50 mg/L |

| 3-Cyano-N-(2-hydroxyethyl)benzamide | Cyano, Hydroxy | 10 - 25 µM | >100 mg/L |

| N-(furan-2-yl)benzamide | Furan only | >25 µM | Not tested |

General Scientific Research Applications of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

- Chemistry : Used as a building block in organic synthesis for the development of new compounds and materials.

- Biology : Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

- Medicine : Explored for its potential therapeutic applications, including drug development and delivery systems.

- Industry : Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Synthesis Efficiency : Yields vary significantly based on substituent complexity. Thiophen-2-yl and naphthalenyl derivatives exhibit moderate yields (57–59%), while methoxyphenyl analogs (e.g., Rip-B) show lower yields (34%) due to steric or electronic challenges .

Biological Activity :

- Antiparasitic Activity : Nitazoxanide’s nitro-thiazole group confers potent activity against protozoa .

- Antimalarial Activity : Naphthalenyl derivatives (e.g., 5h) inhibit Plasmodium fatty acid biosynthesis .

- Receptor Targeting : Methoxyphenyl and indolyl analogs are explored for sigma receptor binding (prostate cancer) and Nrf2 activation, respectively .

Physicochemical Properties

- Lipophilicity : Thiophene and naphthalene substituents increase logP values, enhancing membrane permeability compared to polar groups (e.g., hydroxyethyl) .

- Melting Points : Methoxyphenyl derivatives (e.g., Rip-B) exhibit higher melting points (96°C) due to crystallinity from methoxy groups .

Pharmacological Potential

- Thiophene Advantage : The thiophen-2-yl group in 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide may improve metabolic stability and receptor affinity, akin to sulfur-containing drugs like cimetidine .

- Therapeutic Gaps: Unlike nitazoxanide or FAS II inhibitors, the target compound’s direct efficacy remains unverified.

Biological Activity

2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Features

- Benzamide Core : The presence of the benzamide structure contributes to its pharmacological properties.

- Thiophene Ring : The thiophene moiety enhances π–π stacking interactions with biological macromolecules, potentially influencing its binding affinity to proteins and enzymes.

The biological activity of 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide is believed to involve interaction with various biological targets. Its mechanism may include:

- Enzyme Inhibition : Binding to specific enzymes, thereby inhibiting their activity.

- Receptor Modulation : Potentially affecting receptor functions that could lead to therapeutic effects.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Antimicrobial Activity : Studies suggest potential effectiveness against certain bacterial strains.

- Cancer Treatment : Its structural analogs have shown promise as BRAF(V600E) inhibitors, which are significant in treating melanoma and other cancers .

Case Studies and Experimental Data

- Antimicrobial Studies : A study on similar compounds indicated that derivatives of thiophenes exhibit promising antibacterial activities against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

- Structure-Activity Relationship (SAR) : Research on related benzamide derivatives has revealed that modifications can significantly enhance biological activity. For example, N-(thiophen-2-yl) benzamide derivatives were identified as potent BRAF(V600E) inhibitors with IC50 values as low as 900 nM .

Table of Biological Activities

| Compound Name | Activity Type | Target/Mechanism | IC50/MIC Values |

|---|---|---|---|

| 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide | Antimicrobial | Various bacterial strains | Low micromolar range |

| N-(thiophen-2-yl) benzamide derivatives | Cancer treatment | BRAF(V600E) kinase | IC50 = 900 nM |

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-Hydroxy-N-(2-(thiophen-2-yl)ethyl)benzamide?

The compound is typically synthesized via condensation reactions. For instance, coupling 2-hydroxybenzoic acid derivatives with amine-containing intermediates (e.g., 2-(thiophen-2-yl)ethylamine) using activating agents like EDCI or HATU in dichloromethane or DMF . Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from methanol . Optimization of reaction conditions (e.g., reflux time, stoichiometry) is critical to achieve yields >80% .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can predict molecular orbitals, electrostatic potential surfaces, and reactive sites. For example, exact exchange terms in functionals improve accuracy in modeling hydrogen-bonding interactions involving the hydroxyl and amide groups . Such calculations guide experimental design, such as predicting regioselectivity in derivatization reactions .

Basic: What spectroscopic techniques are essential for characterizing this benzamide derivative?

1H/13C NMR confirms the structure via peaks for the hydroxyl proton (δ 10–12 ppm), amide NH (δ 8–9 ppm), and thiophene protons (δ 6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular mass, while IR spectroscopy identifies key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay variability (cell lines, concentrations) or impurities. Methodological solutions include:

- Reproducing studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Purity verification via HPLC (>95%) and structural confirmation via X-ray crystallography .

- Meta-analysis of SAR data to identify trends in substituent effects .

Advanced: How does X-ray crystallography with SHELX software enhance structural analysis?

Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and amide groups). This reveals conformational flexibility or rigidity, aiding in co-crystal design for enhanced solubility . For example, SHELX-processed data can resolve disorder in the thiophene ring, improving pharmacophore modeling .

Basic: What in vitro assays are suitable for initial biological evaluation?

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins . Controls must include solvent-only and reference drug (e.g., doxorubicin) .

Advanced: How can SAR studies optimize this compound’s bioactivity?

Systematic modification of substituents (e.g., replacing thiophene with isoxazole or varying hydroxyl position) identifies key pharmacophores. For example:

- Thiophene → isoxazole substitution increases metabolic stability .

- Methylation of the hydroxyl group reduces hydrogen-bonding capacity but enhances membrane permeability .

Quantitative SAR (QSAR) models using Hammett constants or logP values predict bioavailability .

Basic: What purification challenges arise post-synthesis, and how are they addressed?

Common issues include co-elution of byproducts (e.g., unreacted starting materials) and low solubility. Solutions:

- Gradient elution in chromatography (e.g., 10–50% EtOAc in hexane) .

- Recrystallization solvent screening (e.g., methanol/water mixtures) .

- Purity assessment via TLC (Rf comparison) and melting point analysis .

Advanced: What computational strategies predict target binding modes?

Molecular docking (AutoDock Vina) with homology-modeled proteins (e.g., Trypanosoma brucei inhibitors) identifies key interactions:

- Amide group hydrogen bonds with catalytic residues.

- Thiophene π-π stacking in hydrophobic pockets .

MD simulations (AMBER) assess binding stability over 100 ns trajectories, highlighting residues critical for affinity .

Basic: How do solvent and reagent choices impact synthesis efficiency?

- Solvents : Polar aprotic solvents (DMF, DCM) enhance reagent solubility but may require rigorous drying .

- Catalysts : Pd/C for hydrogenation steps minimizes side reactions vs. heterogeneous alternatives .

- Oxidants : TBHP in methanol selectively oxidizes intermediates without over-oxidizing thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.